molecular formula C11H14BrCl B13435781 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene

1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene

Cat. No.: B13435781
M. Wt: 261.58 g/mol
InChI Key: KSLHFZSXVNLELO-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a dimethylpropyl group and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene typically involves the bromination of 2,2-dimethylpropylbenzene followed by chlorination. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective halogenation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic compounds.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved include halogen bonding and hydrophobic interactions, which influence the compound’s biological activity.

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromo-2,2-dimethylpropyl)-2-chlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H14BrCl

Molecular Weight

261.58 g/mol

IUPAC Name

1-(3-bromo-2,2-dimethylpropyl)-2-chlorobenzene

InChI

InChI=1S/C11H14BrCl/c1-11(2,8-12)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3

InChI Key

KSLHFZSXVNLELO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1Cl)CBr

Origin of Product

United States

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